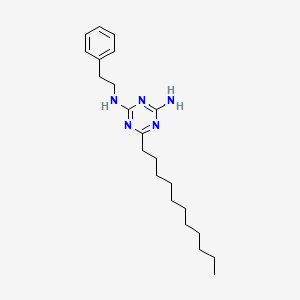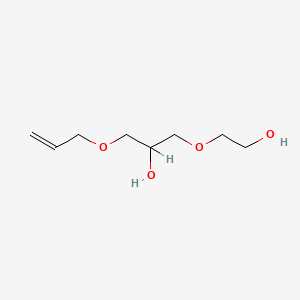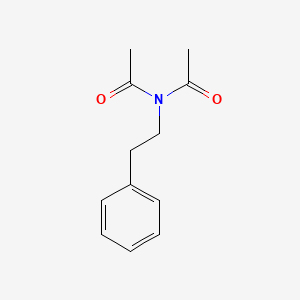
Corticosterone, MO-TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corticosterone, MO-TMS, is a derivative of corticosterone, a steroid hormone produced in the adrenal cortex. It is often used in gas chromatography-mass spectrometry (GC-MS) for the analysis of steroids in biological fluids. The compound is formed by derivatizing corticosterone with O-methyloxime (MO) and trimethylsilyl (TMS) groups, which enhances its volatility and stability for analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of corticosterone, MO-TMS, involves the derivatization of corticosterone. The process typically includes the following steps:
Extraction: Corticosterone is extracted from biological samples using solid-phase extraction techniques.
Derivatization: The extracted corticosterone is reacted with O-methyloxime (MO) to form the O-methyloxime derivative. .
Industrial Production Methods
While the industrial production of this compound, is not extensively documented, the process generally follows similar steps as the laboratory preparation, with scaling up of the extraction and derivatization processes to handle larger volumes of biological samples.
Chemical Reactions Analysis
Types of Reactions
Corticosterone, MO-TMS, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound, to its reduced forms.
Substitution: Substitution reactions can occur at the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using GC-MS .
Scientific Research Applications
Corticosterone, MO-TMS, has a wide range of applications in scientific research:
Chemistry: It is used in analytical chemistry for the quantification and profiling of steroids in biological samples.
Biology: The compound is used to study steroid metabolism and hormone regulation in biological systems.
Medicine: It is used in clinical research to investigate disorders related to steroid hormone imbalances.
Industry: The compound is used in the pharmaceutical industry for the development and testing of steroid-based drugs
Mechanism of Action
Corticosterone, MO-TMS, exerts its effects by interacting with specific molecular targets and pathways:
Glucocorticoid Receptor: The compound binds to the glucocorticoid receptor, modulating gene transcription and protein synthesis.
Mineralocorticoid Receptor: It also interacts with the mineralocorticoid receptor, influencing electrolyte balance and blood pressure regulation
Comparison with Similar Compounds
Similar Compounds
Corticosterone: The parent compound, which lacks the MO and TMS groups.
Corticosterone, bis-MO-bis-TMS: A similar derivative with additional MO and TMS groups.
Uniqueness
Corticosterone, MO-TMS, is unique due to its enhanced volatility and stability, making it particularly suitable for GC-MS analysis. This distinguishes it from other corticosterone derivatives that may not be as amenable to this analytical technique .
Properties
CAS No. |
32206-60-3 |
|---|---|
Molecular Formula |
C29H52N2O4Si2 |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-N-methoxy-17-[N-methoxy-C-(trimethylsilyloxymethyl)carbonimidoyl]-10,13-dimethyl-11-trimethylsilyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-imine |
InChI |
InChI=1S/C29H52N2O4Si2/c1-28-16-15-21(30-32-3)17-20(28)11-12-22-23-13-14-24(25(31-33-4)19-34-36(5,6)7)29(23,2)18-26(27(22)28)35-37(8,9)10/h17,22-24,26-27H,11-16,18-19H2,1-10H3/t22-,23-,24+,26?,27+,28-,29-/m0/s1 |
InChI Key |
FFEVUTYFVPQKAH-VYVBYCIVSA-N |
Isomeric SMILES |
C[C@]12CCC(=NOC)C=C1CC[C@@H]3[C@@H]2C(C[C@]4([C@H]3CC[C@@H]4C(=NOC)CO[Si](C)(C)C)C)O[Si](C)(C)C |
Canonical SMILES |
CC12CCC(=NOC)C=C1CCC3C2C(CC4(C3CCC4C(=NOC)CO[Si](C)(C)C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



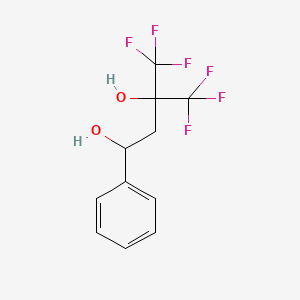
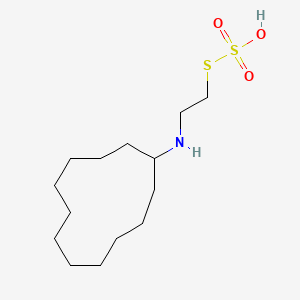
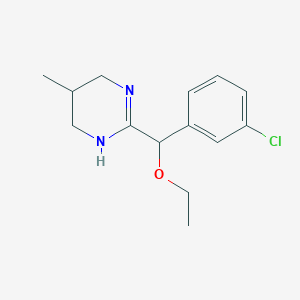
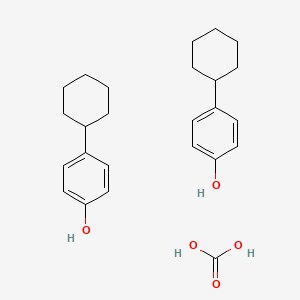
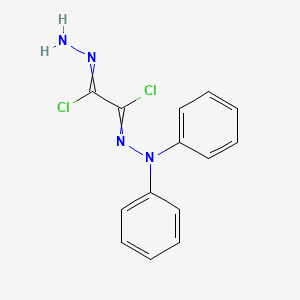
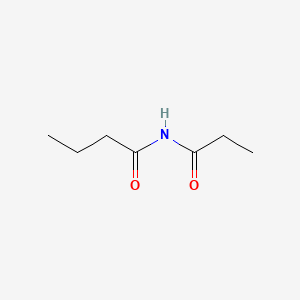

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
